molecular formula C15H11FN2O2S B2431180 N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide CAS No. 907974-88-3

N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2431180
CAS RN: 907974-88-3
M. Wt: 302.32
InChI Key: ZBJDJVUELKVRDE-UHFFFAOYSA-N
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Description

“N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” is a complex organic compound that contains a fluorobenzo[d]thiazolyl group and a phenoxyacetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would depend on its functional groups. The fluorobenzo[d]thiazolyl group and the phenoxyacetamide group could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would be determined by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and spectral properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would depend on its intended use. For example, if it’s intended for use as a drug, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” would depend on its physical and chemical properties, as well as its intended use. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

The future research directions for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide” could include further studies on its synthesis, characterization, and potential applications. This could involve in-depth studies on its chemical reactivity, biological activity, and potential uses in various fields .

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-11-7-4-8-12-14(11)18-15(21-12)17-13(19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJDJVUELKVRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

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